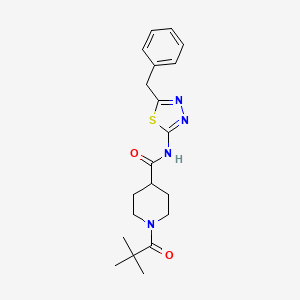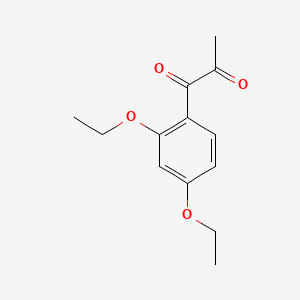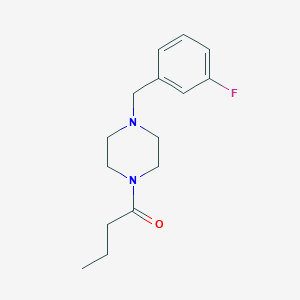![molecular formula C18H20N2O4 B4714153 N,N'-1,2-ethanediylbis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B4714153.png)
N,N'-1,2-ethanediylbis[3-(5-methyl-2-furyl)acrylamide]
説明
N,N'-1,2-ethanediylbis[3-(5-methyl-2-furyl)acrylamide], commonly known as EMFA, is a synthetic compound that has garnered significant attention in the scientific community due to its unique chemical properties. EMFA is a bisacrylamide derivative that is widely used in various research applications, including gel electrophoresis, chromatography, and drug delivery systems.
作用機序
EMFA works by forming covalent bonds between molecules, which results in the cross-linking of proteins and other biomolecules. The cross-linking process helps to stabilize the gel matrix in gel electrophoresis and improve the separation of DNA fragments. In chromatography, EMFA helps to separate and purify proteins by forming covalent bonds with them. In drug delivery systems, EMFA helps to improve the stability and efficacy of drugs by forming covalent bonds with them, which prevents them from degrading or being metabolized too quickly.
Biochemical and Physiological Effects:
EMFA has been shown to have minimal biochemical and physiological effects on living organisms. Studies have shown that EMFA is non-toxic and does not cause any adverse effects on cells or tissues. However, prolonged exposure to EMFA can cause skin and eye irritation, so it is important to handle it with care.
実験室実験の利点と制限
One of the main advantages of using EMFA in lab experiments is its ability to cross-link proteins and other biomolecules, which helps to stabilize gels and improve the resolution of DNA fragments. EMFA is also relatively easy to synthesize and is cost-effective, making it a popular choice for many researchers. However, one of the limitations of using EMFA is its potential for toxicity and skin irritation, which can be a safety concern for researchers.
将来の方向性
There are many potential future directions for research on EMFA. One area of interest is the development of new drug delivery systems that use EMFA as a cross-linking agent to improve the stability and efficacy of drugs. Another area of interest is the use of EMFA in tissue engineering, where it can be used to cross-link biomaterials and improve their mechanical properties. Finally, there is potential for further research on the toxicity and safety of EMFA to ensure that it can be used safely in lab experiments.
科学的研究の応用
EMFA has been widely used in scientific research due to its unique chemical properties. EMFA is commonly used as a cross-linking agent in gel electrophoresis, where it helps to stabilize the gel matrix and improve the resolution of DNA fragments. EMFA is also used in chromatography to separate and purify proteins and other biomolecules. In addition, EMFA has been used in drug delivery systems to improve the stability and efficacy of drugs.
特性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-13-3-5-15(23-13)7-9-17(21)19-11-12-20-18(22)10-8-16-6-4-14(2)24-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)/b9-7+,10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMGFFOIGKAQSD-FIFLTTCUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCCNC(=O)C=CC2=CC=C(O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCCNC(=O)/C=C/C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-furylmethyl)piperazine](/img/structure/B4714072.png)

![1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine](/img/structure/B4714087.png)
![6-(4-methylphenyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4714094.png)
![methyl 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B4714096.png)
![N-ethyl-5-fluoro-2-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4714108.png)


![8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline](/img/structure/B4714128.png)
![2-fluoro-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B4714137.png)


![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B4714162.png)
![N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4714167.png)